Yield Superiority for Acid-Sensitive Pentafluorophenyl Boronic Acid: MIDA Anhydride vs. Dean–Stark Protocol
The MIDA anhydride method dramatically outperforms the standard Dean–Stark condensation when converting acid-sensitive pentafluorophenylboronic acid to its MIDA boronate ester. Under Dean–Stark conditions (MIDA, toluene, 110 °C), the substrate undergoes complete protodeboronation, yielding 0% of the target MIDA boronate [1]. When the same substrate is reacted with 4-methylmorpholine-2,6-dione in dioxane at 80 °C, the corresponding pentafluorophenyl MIDA boronate is isolated in 81% yield [1]. This 81-percentage-point yield delta is directly attributable to the non-acidic, pre-dehydrated nature of the anhydride reagent.
| Evidence Dimension | Isolated yield of pentafluorophenyl MIDA boronate |
|---|---|
| Target Compound Data | 81% isolated yield |
| Comparator Or Baseline | MIDA (N-methyliminodiacetic acid) under Dean–Stark conditions: 0% yield |
| Quantified Difference | Δ = +81 percentage points (from 0% to 81%) |
| Conditions | Target: MIDA anhydride (3 equiv), dioxane, 80 °C, 3 h; Comparator: MIDA (1.2 equiv), toluene, Dean–Stark reflux, 110 °C, 16 h [1] |
Why This Matters
Procurement of 4-methylmorpholine-2,6-dione directly enables synthesis of MIDA boronates from highly sensitive fluorinated substrates that are completely inaccessible by the conventional MIDA/Dean–Stark method.
- [1] Kelly, A. M.; Chen, P.-J.; Klubnick, J.; Blair, D. J.; Burke, M. D. A Mild Method for Making MIDA Boronates. Org. Lett. 2020, 22, 9408–9414. DOI: 10.1021/acs.orglett.0c02449. View Source
